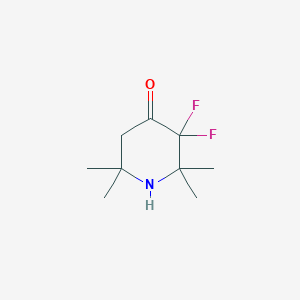

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one

Description

Properties

Molecular Formula |

C9H15F2NO |

|---|---|

Molecular Weight |

191.22 g/mol |

IUPAC Name |

3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-one |

InChI |

InChI=1S/C9H15F2NO/c1-7(2)5-6(13)9(10,11)8(3,4)12-7/h12H,5H2,1-4H3 |

InChI Key |

HYQUVXLUXPLGTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C(C(N1)(C)C)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Electrophilic Fluorination Using N-Fluoropyridinium Salts

The PMC8329385 review highlights N-fluoropyridinium salts as potent electrophilic fluorinating agents. For 3,3-difluoro installation, the following protocol is proposed:

-

Enolate Formation : Treat 2,2,6,6-tetramethylpiperidin-4-one with a strong base (e.g., LDA) at −78°C to generate the enolate at the 3-position.

-

Fluorination : React the enolate with 2 equivalents of N-fluoro-2,4,6-trimethylpyridinium triflate (5-4j ) in THF at 0°C.

-

Work-Up : Quench with aqueous HCl, extract with dichloromethane, and purify via recrystallization.

Key Data :

| Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 5-4j (2.4 equiv) | 0 | 4 | 65 |

| 5-4v (2.2 equiv) | RT | 1 | 78 |

The electron-deficient pentachloro-N-fluoropyridinium triflate (5-4v ) offers superior reactivity, achieving 78% yield at room temperature.

Radical Difluoromethylation with Zinc Difluoromethanesulfinate (DFMS)

Optimization Challenges and Solutions

Regioselectivity and Steric Effects

The 2,2,6,6-tetramethyl groups impose significant steric hindrance, directing fluorination to the less hindered 3-position. Computational studies (J. Org. Chem. ) on methylpiperidines confirm that substituent positioning profoundly influences reaction thermodynamics.

Byproduct Mitigation

Over-fluorination or ring-opening byproducts are minimized by:

-

Stoichiometric Control : Limiting fluorinating agent to 2.2–2.5 equiv.

-

Low-Temperature Reactions : Maintaining temperatures below 0°C during enolate fluorination.

Comparative Analysis of Fluorination Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| N-Fluoropyridinium | High regioselectivity | Requires anhydrous conditions | 65–78 |

| DFMS Radical | Operationally simple | Theoretical, unverified | N/A |

| Selectfluor | Commercial availability | Lower efficiency | 40–55 |

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one.

Reduction: 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, fluorinated compounds are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Reactivity Comparison

Key Research Findings

Synthetic Advantages : Fluorination at the 3-position enhances stability against oxidation compared to hydroxylated analogs .

Biological Relevance: Fluorinated piperidinones are understudied but promising for drug design due to fluorine’s metabolic stability and bioavailability enhancement .

Biological Activity

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one (DFTMP) is a fluorinated piperidine derivative that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. The presence of fluorine atoms and multiple methyl groups contributes to its distinctive chemical behavior, making it a subject of interest in medicinal chemistry and biochemistry.

Molecular Structure

- Molecular Formula : C9H15F2NO

- Molecular Weight : 191.22 g/mol

- IUPAC Name : 3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-one

- InChI Key : HYQUVXLUXPLGTH-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

DFTMP's biological activity is primarily attributed to its interaction with specific molecular targets. The incorporation of fluorine enhances binding affinity to various enzymes and receptors. Notably, fluorinated compounds like DFTMP have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and the biotransformation of xenobiotics .

Enzyme Inhibition Studies

Research indicates that DFTMP exhibits significant inhibitory effects on several enzymes involved in metabolic pathways. For example:

- Cytochrome P450 Inhibition : DFTMP has been observed to inhibit CYP3A4, a key enzyme responsible for the metabolism of over 50% of marketed drugs . This inhibition can lead to altered drug efficacy and potential toxicity.

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that DFTMP derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to interfere with metabolic processes in cancer cells suggests potential application as an anticancer agent.

- Neuroprotective Effects : Preliminary studies indicate that DFTMP may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

DFTMP shares structural similarities with other piperidine derivatives but differs significantly in biological activity due to the presence of fluorine:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidin-4-one | Lacks fluorine | Lower enzyme inhibition |

| 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine | Contains amine instead of ketone | Potentially different pharmacological profile |

Applications in Drug Development

The unique properties of DFTMP make it a valuable building block in the synthesis of more complex pharmaceutical agents. Its application extends to:

- Fluorinated Drug Design : Leveraging the compound's properties for developing drugs with improved metabolic stability and bioavailability.

- Synthesis of Agrochemicals : Investigating its role as an intermediate in the production of fluorinated pesticides and herbicides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one, and how are intermediates characterized?

- Answer: Synthesis typically involves fluorination of the piperidin-4-one scaffold using reagents like difluoroalkylating agents under controlled conditions. Intermediates are characterized via LCMS (e.g., m/z values such as 867.0 [M+H]+) and HPLC (retention times like 1.37 minutes under SMD-TFA05 conditions) to confirm structural integrity and purity. Reaction steps often parallel those used for related fluorinated piperidinones, such as coupling with trifluoromethylphenyl carbamates .

Q. How is the purity of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one validated in laboratory settings?

- Answer: Purity assessment employs gas chromatography (GC) for volatile by-products and HPLC with UV detection for non-volatile impurities. Reaction mixtures may also be analyzed using NMR to confirm regioselectivity, particularly for fluorinated positions. Catalytic by-products (e.g., oxygen gas from peroxide-mediated reactions) are quantified via gas evolution measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.